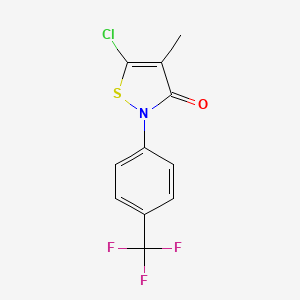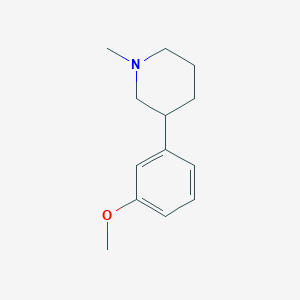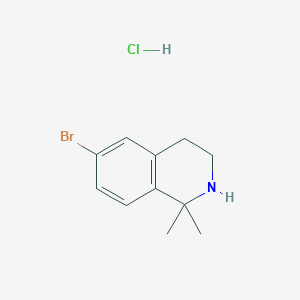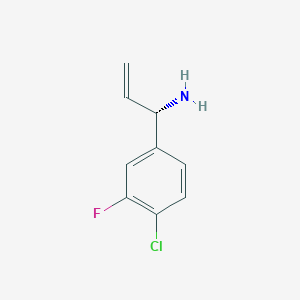
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is a chemical compound that belongs to the class of organic compounds known as phenylpropenes. These compounds are characterized by a phenyl group attached to a propenyl group. The presence of chlorine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and propenylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as palladium or platinum.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(4-Chlorophenyl)prop-2-enylamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(1S)-1-(4-Fluorophenyl)prop-2-enylamine: Lacks the chlorine atom, leading to different chemical and biological properties.
(1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine: The presence of a methyl group instead of fluorine alters its characteristics.
Uniqueness
The unique combination of chlorine and fluorine atoms in (1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine contributes to its distinct chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H9ClFN |
|---|---|
Peso molecular |
185.62 g/mol |
Nombre IUPAC |
(1S)-1-(4-chloro-3-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1 |
Clave InChI |
JEKOWUFFVZGPDY-VIFPVBQESA-N |
SMILES isomérico |
C=C[C@@H](C1=CC(=C(C=C1)Cl)F)N |
SMILES canónico |
C=CC(C1=CC(=C(C=C1)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



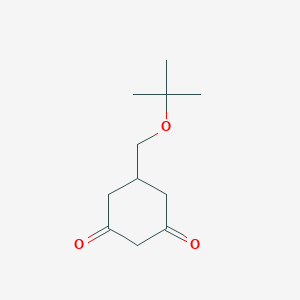
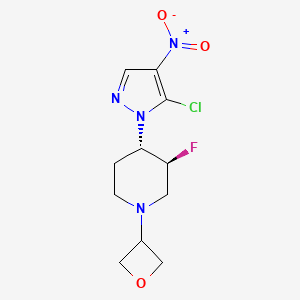
![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
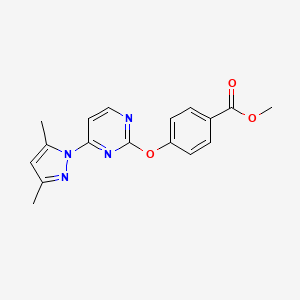
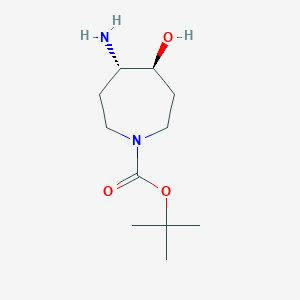

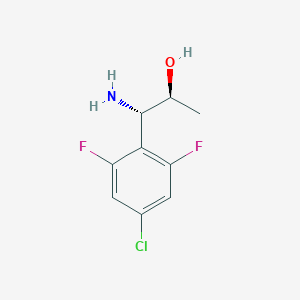
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


